molecular formula C15H21NO3 B8228099 tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate

tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate

Cat. No.: B8228099
M. Wt: 263.33 g/mol
InChI Key: TVDBEZVJYKMUKC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate is a carbamate-protected amine derivative featuring a cyclopropane ring fused to a para-hydroxymethyl-substituted phenyl group. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for applications requiring amine protection and controlled release .

Properties

IUPAC Name

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(8-9-15)12-6-4-11(10-17)5-7-12/h4-7,17H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDBEZVJYKMUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-(hydroxymethyl)phenyl)cyclopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-(hydroxymethyl)phenyl)cyclopropylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl group may play a role in binding to enzymes or receptors, while the cyclopropylcarbamate moiety could influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a): This analog replaces the hydroxymethyl group with a thiophen-3-yl-substituted benzamide. The melting point exceeds 287°C, significantly higher than the hydroxymethyl analog, likely due to increased polarity and crystallinity . Synthesis: Achieved via PyBOP-mediated coupling in 40% yield .
  • tert-Butyl (S)-(4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5r): Features a difluorophenyl group and a difluoromethyl-cyclopropylamine substituent. Fluorination enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in BACE1 inhibition. Synthesized in 86% yield via reductive amination .

Cyclopropane Ring Modifications

  • tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS 753023-57-3) :
    Replaces the para-hydroxymethylphenyl group with a 2-hydroxyethyl chain. Structural similarity (0.95) suggests comparable amine-protection utility but altered solubility and steric effects .

  • tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 146514-31-0): Lacks the cyclopropane ring but retains the hydroxymethyl and carbamate groups.

Functional Group Additions

  • tert-Butyl (1-(trifluoromethyl)cyclopropyl)carbamate derivatives (e.g., 5u) :
    Incorporates trifluoromethyl groups, which increase electron-withdrawing effects and resistance to oxidative metabolism. These derivatives exhibit enhanced potency in BACE1 inhibition (IC₅₀ values in nM range) .

Physical and Chemical Properties

  • Analog 18a: >287°C (due to aromatic stacking and amide polarity) . TCI’s tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: 83°C .
  • Stability :

    • The main compound is stable under recommended storage conditions . Fluorinated analogs (e.g., 5r, 5u) may exhibit enhanced thermal stability due to fluorine’s electronegativity .
  • Solubility :

    • Hydroxymethyl groups improve aqueous solubility compared to fluorinated or aromatic analogs, which prioritize lipid membrane permeability .

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